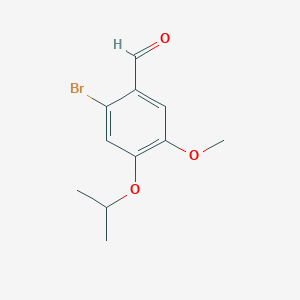

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

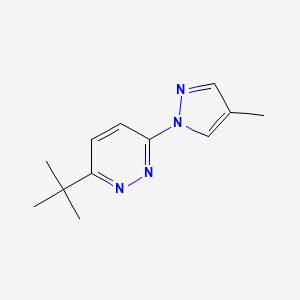

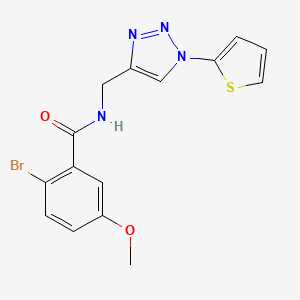

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is represented by the InChI code1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 . Physical And Chemical Properties Analysis

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 273.13 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is involved in various synthetic pathways, contributing to the formation of complex organic compounds. For instance, a study detailed the synthesis of Methyl 4-Bromo-2-methoxybenzoate from a related compound, 4-bromo-2-fluorotoluene, through a sequence of bromination, hydrolysis, cyanidation, methoxylation, and esterification, highlighting the compound's utility in multistep organic synthesis (Chen Bing-he, 2008). Furthermore, the compound's structural features, such as the bromo and methoxy groups, facilitate various chemical reactions, including bromination, as demonstrated in the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde, showcasing its reactivity and potential for chemical transformations (W. V. Otterlo et al., 2004).

Antioxidant Activity

Derivatives of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde have been synthesized and assessed for their antioxidant properties. One study synthesized chalcone derivatives from halogenated vanillin and evaluated their antioxidant activity. The derivatives, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, demonstrated notable antioxidant potential, showcasing the relevance of bromo-methoxybenzaldehyde derivatives in the field of antioxidants and potentially in pharmacology (Chairul Rijal et al., 2022).

Spectroscopic and Structural Analysis

The compound and its derivatives have been subjects of extensive spectroscopic and structural analyses to understand their molecular and electronic structures. Spectroscopic studies, including FT-IR, FT-Raman, NBO, HOMO-LUMO, and NMR analyses, have been conducted on similar compounds like 5-bromo-2-methoxybenzaldehyde to elucidate their structural features, stability, and electronic properties (V. Balachandran et al., 2013).

Medicinal Chemistry and Drug Synthesis

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is integral in the synthesis of intermediates crucial for drug discovery. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, was synthesized from a related compound, showcasing the role of bromo-methoxybenzaldehyde derivatives in the development of medicinal compounds (K. Nishimura & T. Saitoh, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFFYUCCWAIAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Br)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2607095.png)

![2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B2607100.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)

![2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2607109.png)